molecular formula C18H22ClN3O4S B13806026 2,2'-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)imino)bisethanol CAS No. 6659-76-3

2,2'-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)imino)bisethanol

Cat. No.: B13806026
CAS No.: 6659-76-3
M. Wt: 411.9 g/mol
InChI Key: KLMFZVQIWHSLOE-UHFFFAOYSA-N
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Description

Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonyl group. One common method involves the diazotization of 2-chloro-4-(methylsulfonyl)aniline followed by coupling with 3-methylphenylamine. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with specific biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Disperse Brown 1: Another azo compound with similar structural features but different substituents.

    Disperse Orange 3: Contains an azo group and is used in dyeing applications.

    Methyl Red: An azo dye with applications in pH indicators.

Uniqueness

Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

6659-76-3

Molecular Formula

C18H22ClN3O4S

Molecular Weight

411.9 g/mol

IUPAC Name

2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol

InChI

InChI=1S/C18H22ClN3O4S/c1-13-11-14(22(7-9-23)8-10-24)3-5-17(13)20-21-18-6-4-15(12-16(18)19)27(2,25)26/h3-6,11-12,23-24H,7-10H2,1-2H3

InChI Key

KLMFZVQIWHSLOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl

Origin of Product

United States

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